2-氯喹喙啉-6-醇

描述

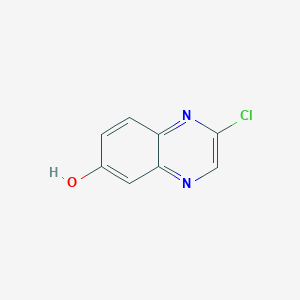

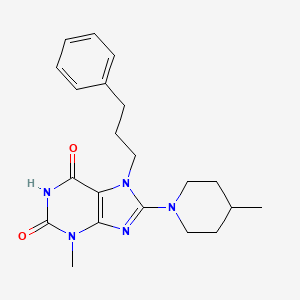

2-Chloroquinoxalin-6-ol is a chemical compound with the CAS Number: 55687-04-2. It has a molecular weight of 180.59 and its IUPAC name is 2-chloroquinoxalin-6-ol . It is a solid substance .

Molecular Structure Analysis

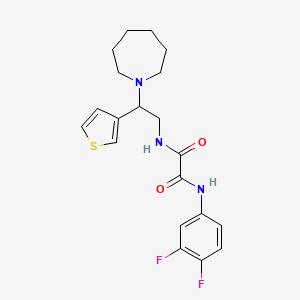

The InChI code for 2-Chloroquinoxalin-6-ol is 1S/C8H5ClN2O/c9-8-4-10-7-3-5(12)1-2-6(7)11-8/h1-4,12H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-Chloroquinoxalin-6-ol is a solid substance . It has a molecular weight of 180.59 .科学研究应用

抗病毒研究

2-氯喹喔啉-6-醇已被研究其潜在的抗病毒特性。研究重点强调了与 2-氯喹喔啉-6-醇相关的化合物氯喹在治疗感染新型病毒(如 SARS-CoV-2)患者中的相关性。这强调了类似化合物在抗病毒研究中的潜力 (Touret & de Lamballerie, 2020)。

化学合成和工业应用

喹喔啉衍生物,包括 2-氯喹喔啉-6-醇,已被用作聚酯纤维的荧光增白剂。它们的合成和应用展示了该化合物在工业过程中的效用 (Rangnekar & Tagdiwala, 1986)。

血清素类似物活性

衍生自 2-氯喹喔啉-6-醇的化合物,如哌嗪基喹喔啉,已被研究其血清素类似物活性。这些研究有助于了解该化合物对神经递质系统潜在的影响 (Lumma et al., 1981)。

抗菌研究

2-氯喹喔啉-6-醇衍生物在抗菌研究中显示出潜力。研究集中在合成新的衍生物并评估它们对各种细菌菌株的有效性,表明该化合物可能用于开发新的抗生素 (Babu & Srinivasu, 2021)。

抗癌和抗菌活性

已对 2,3,6,7-四取代-N-(3-氯喹喔啉-2-基)吖啶-9-胺的新衍生物的合成进行了研究,证明了对细菌和癌症菌株的显着活性。这突出了 2-氯喹喔啉-6-醇衍生物在癌症和抗菌疗法中的潜力 (Podila & Omprakash, 2020)。

安全和危害

作用机制

Mode of Action

Quinoxaline derivatives are known to exhibit a wide range of biological activities, which suggests that 2-chloroquinoxalin-6-ol may interact with its targets in a manner that induces significant biochemical changes .

Biochemical Pathways

Quinoxaline derivatives are known to be involved in a variety of biochemical processes, but the specific pathways influenced by 2-Chloroquinoxalin-6-ol require further investigation .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability . It is also known to inhibit CYP1A2 and CYP3A4, two important enzymes involved in drug metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. For 2-Chloroquinoxalin-6-ol, it is recommended to store the compound in an inert atmosphere at room temperature .

属性

IUPAC Name |

2-chloroquinoxalin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-4-10-7-3-5(12)1-2-6(7)11-8/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUZHHHXMDDDDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroquinoxalin-6-ol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{[(3-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2800680.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2800682.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2800696.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)

![3-[1-[4-(Methanesulfonamido)benzoyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2800701.png)